molecular formula C8H8BrN3S B15278470 3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B15278470
M. Wt: 258.14 g/mol
InChI Key: XIFXUEXIVTYTRR-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is an organic compound that features a brominated thiophene ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the bromination of thiophene followed by the formation of the pyrazole ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) to brominate thiophene, followed by a cyclization reaction to form the pyrazole ring . The reaction conditions often require a solvent such as dichloromethane or acetonitrile and a catalyst like palladium or nickel.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
  • 3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
  • 3-(5-Methylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which can significantly influence its reactivity and interactions. This compound’s specific substitution pattern can lead to distinct electronic properties and biological activities compared to its analogs.

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

5-(5-bromothiophen-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H8BrN3S/c1-12-8(10)3-6(11-12)5-2-7(9)13-4-5/h2-4H,10H2,1H3

InChI Key

XIFXUEXIVTYTRR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CSC(=C2)Br)N

Origin of Product

United States

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